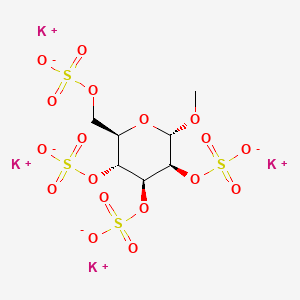

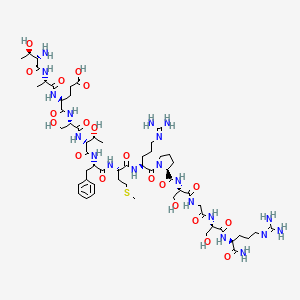

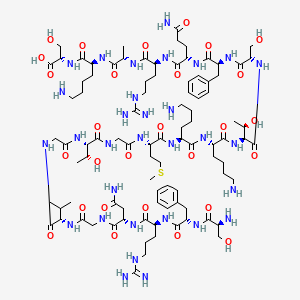

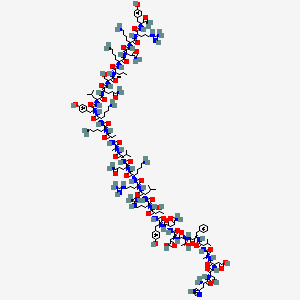

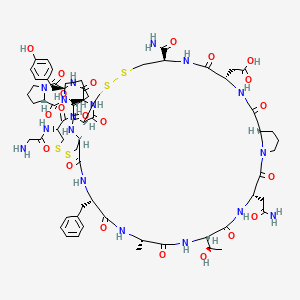

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

NMR Spectroscopy and Structural Analysis

The synthesis and study of methyl α-D-mannopyranoside sulfates, including their monosulfated derivatives, have been insightful for understanding the NMR spectroscopic properties of sulfated carbohydrates. This research is pivotal for the structural analysis of sulfated carbohydrate chains in N-glycoproteins. The 1H- and 13C-NMR spectroscopy of these sulfated monosaccharides helps in elucidating the structural details and the effects of sulfation on carbohydrate molecules (Contreras, Kamerling, & Vliegenthart, 2010).

Glycosylation Reactions

Glycosylation reactions involving methyl α-D-mannopyranoside derivatives are fundamental for synthesizing complex oligosaccharides and glycoconjugates. Studies demonstrate how sulfonate intermediates can be used in glycosylation to produce various glycostructures. This methodological approach is critical for synthesizing biologically significant oligosaccharides and for understanding the reactivity and selectivity of glycosylation reactions under different conditions (Awad, Ashry, & Schuerch, 1986).

Methylation Studies

Partial methylation of methyl α-D-mannopyranoside to produce a variety of methyl ethers of D-mannose provides insights into the chemical behavior and properties of methylated carbohydrates. These studies are essential for understanding the interactions and functionalities of carbohydrates in biological systems. The methodology for the partial methylation and the distribution of mono-, di-, and tri-methyl ethers of D-mannose has implications for the synthetic strategies in carbohydrate chemistry (Handa & Montgomery, 1969).

Synthesis of Monodeoxyfluorinated Derivatives

The synthesis of monodeoxyfluorinated derivatives of methyl α-D-mannopyranoside showcases the incorporation of fluorine atoms into carbohydrate structures, opening avenues for studying the influence of fluorine in modulating the physical and chemical properties of carbohydrates. Such derivatives are valuable for probing molecular interactions and for potential applications in medicinal chemistry (Khan, Jain, Abbas, & Matta, 1990).

作用機序

特性

IUPAC Name |

tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXCLIBFFIKEA-FPRNHNDJSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10K4O18S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858061 |

Source

|

| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359437-03-9 |

Source

|

| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

![d[Cha4]AVP](/img/structure/B561571.png)